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Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine

CAS No.: 677-41-8

Cat. No.: B3193043

Get Quote

Spectroscopic Identification of N-
(Fluoroformyl)dimethylamine (DMCF)
Executive Summary

Compound: N-(Fluoroformyl)dimethylamine (Dimethylcarbamoyl fluoride, DMCF).

CAS Number: 431-14-1.

Formula: C

H

FNO.

Criticality: Highly toxic cholinesterase inhibitor; potential genotoxic impurity (PGI) in

pharmaceutical synthesis.

Primary Detection:
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F NMR (distinctive singlet/broad peak) and GC-MS (molecular ion 91 m/z).

Chemical Context & Formation Pathways
DMCF is structurally analogous to Dimethylcarbamoyl chloride (DMCC), a known carcinogen. It

typically arises in two scenarios:

Nucleophilic Fluorination: Reaction of DMCC with fluoride sources (KF, HF).

DMF Activation: Side reaction of DMF with reactive fluorinating agents (e.g., DAST, Deoxo-

Fluor, POCl

/Fluoride).

Formation Mechanism (Graphviz)
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Figure 1: Primary formation pathways of N-(fluoroformyl)dimethylamine (DMCF) in organic

synthesis.

Spectroscopic Characterization
The following data allows for the definitive identification of DMCF, distinguishing it from the

chloride analog (DMCC) and the solvent (DMF).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most robust method for direct identification in solution without derivatization.

Nucleus

Chemical Shift
(

, ppm)

Multiplicity &
Coupling (

)

Assignment Notes

F -10 to -25 Singlet (s) -C(=O)F

Diagnostic Peak.

Upfield relative to

CFCl

(0 ppm). Range

depends on

solvent/concentr

ation. Analogous

carbamoyl

fluorides appear

at ~ -13 ppm [1].

H 2.90 – 3.10
Doublet or Broad

Singlet

-N(CH

)

Methyl groups

are often non-

equivalent due to

restricted rotation

around the N-

C(=O) bond. May

show small

coupling to F (

Hz).

C 158 – 162
Doublet (

Hz)
-C(=O)F

The carbonyl

carbon shows

large splitting

due to direct

fluorine

attachment.

C 35 – 37 Singlet/Doublet

-N(CH

)
Methyl carbons.
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Analyst Note: In

F NMR, the chemical shift is highly sensitive to the reference standard. Ensure you

are referencing against CFCl

(0 ppm) or an internal standard like

-trifluorotoluene (-63 ppm).

B. Infrared (IR) Spectroscopy
The carbonyl stretch is the primary indicator, shifting to a higher frequency compared to amides

and chlorides due to the strong electronegativity of fluorine.

C=O Stretch:1760 – 1800 cm

(Strong)

Comparison: DMCC (Chloride) appears at ~1730-1740 cm

. DMF (Amide) appears at ~1670-1680 cm

.

C-F Stretch:1000 – 1100 cm

(Medium/Strong)

C. Mass Spectrometry (MS)[1]
Method: GC-MS (EI Source) is preferred due to the volatility of DMCF.

Molecular Ion (M

):91 m/z
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Fragmentation Pattern:

m/z 91: Molecular Ion [M]

[1]

m/z 72: [M - F]

(Loss of Fluorine, characteristic acylium ion Me

N-C=O

)

m/z 44: [Me

N]

(Dimethylamine fragment)

Method Comparison: DMCF vs. Alternatives
Feature F NMR GC-MS Derivatization-HPLC

Specificity

High. Direct detection

of the F-C=O bond.

No interference from

non-fluorinated

impurities.

Medium. m/z 72

fragment is common

to DMCC and DMF

artifacts.

High. Derivatization

(e.g., with amine)

forms stable urea,

separable by LC.

Sensitivity

Medium (LOD ~10-50

ppm). Requires high

scan count.

High (LOD < 1 ppm).

Ideal for trace

analysis.

High (LOD < 1 ppm).

Stability

Non-destructive.[2]

Sample can be

recovered.[3][4][5][6]

Destructive. Thermal

degradation possible

in injector.

Stable post-

derivatization.

Throughput
Low (long acquisition

times).
High.

Medium (sample prep

required).
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Comparison with Dimethylcarbamoyl Chloride (DMCC)
Stability: DMCF is more hydrolytically stable than DMCC [2]. While DMCC hydrolyzes rapidly

(minutes), DMCF can persist in aqueous phases for longer periods, posing a "hidden" safety

risk in aqueous workups.

Reactivity: Both are acylating agents, but DMCF is a "harder" electrophile.

Experimental Protocol: Identification Workflow
Step 1: Sample Preparation

Safety: Work in a fume hood. DMCF is a potent cholinesterase inhibitor. Wear double nitrile

gloves.

Solvent: Dissolve 10-20 mg of the sample (crude reaction mixture or isolated impurity) in 0.6

mL of CDCl

or CD

CN. Avoid protic solvents (MeOH, H

O) to prevent hydrolysis during analysis.

Step 2: F NMR Acquisition
Pulse Sequence: Standard proton-decoupled

F experiment (e.g., zgfdec on Bruker).

Sweep Width: +200 to -200 ppm.

Scans: Minimum 64 scans for major components; 512+ scans for trace impurities (<0.1%).

Reference: Calibrate spectrum using an internal standard (e.g., Hexafluorobenzene at -164.9

ppm) or external CFCl

(0 ppm).

Analysis: Look for a singlet in the -10 to -25 ppm region.
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Step 3: Confirmation (GC-MS)
Column: DB-5ms or equivalent (30m x 0.25mm).

Injector Temp: 200°C (Keep low to minimize thermal decomposition).

Gradient: 40°C (hold 2 min)

250°C at 10°C/min.

Search: Extract ion chromatogram (EIC) for m/z 91.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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